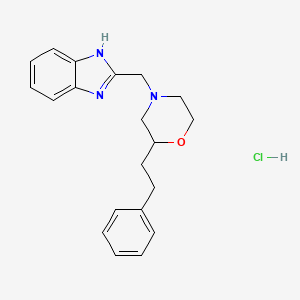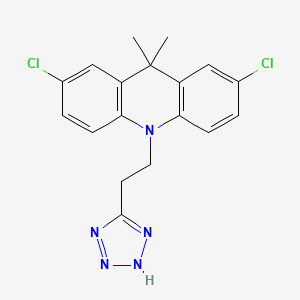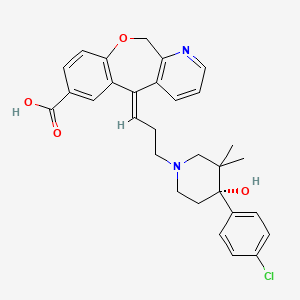
m-PEG3-S-Acetilo
Descripción general
Descripción
m-PEG3-S-Acetyl: is a polyethylene glycol-based linker used primarily in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains a polyethylene glycol chain with three ethylene glycol units and an acetyl-protected thiol group. The acetyl group can be deprotected to generate a free thiol group, which can then react with various functional groups, making it a versatile tool in chemical biology and pharmaceutical research .
Aplicaciones Científicas De Investigación
Chemistry: m-PEG3-S-Acetyl is used as a linker in the synthesis of complex molecules, including PROTACs, which are designed to target and degrade specific proteins within cells .
Biology: In biological research, m-PEG3-S-Acetyl is used to modify proteins and peptides, enhancing their solubility and stability. It is also used in the development of targeted drug delivery systems .
Medicine: In medical research, m-PEG3-S-Acetyl is utilized in the development of therapeutic agents that require precise targeting and controlled release. Its ability to form stable conjugates with proteins and peptides makes it valuable in drug development .
Industry: In the pharmaceutical industry, m-PEG3-S-Acetyl is used in the production of drug delivery systems and bioconjugates. Its unique properties allow for the creation of more effective and targeted therapies .
Mecanismo De Acción
Target of Action
m-PEG3-S-Acetyl is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The m-PEG3-S-Acetyl compound contains a sulfur-acetyl end group . This sulfur acetyl group can be deprotected to generate thiol groups . After the formation of the thiol group, it is able to react with maleimides, disulfides, haloacetamides, and other thiols . This interaction allows m-PEG3-S-Acetyl to form a bridge between the E3 ubiquitin ligase and the target protein in the PROTAC molecule .
Biochemical Pathways
The primary biochemical pathway involved in the action of m-PEG3-S-Acetyl is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking an E3 ubiquitin ligase to a target protein, m-PEG3-S-Acetyl enables the selective degradation of specific proteins .
Pharmacokinetics
The hydrophilic polyethylene glycol (peg) linker in m-peg3-s-acetyl is known to increase the solubility of the compound in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of m-PEG3-S-Acetyl is the selective degradation of target proteins . This can have various effects at the molecular and cellular levels, depending on the specific target protein. For example, if the target protein is a key player in a disease state, its degradation could potentially lead to therapeutic benefits.
Action Environment
The action of m-PEG3-S-Acetyl can be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the deprotection of the sulfur acetyl group and the subsequent formation of thiol groups . Additionally, factors such as the presence of other reactive species could influence the reaction of the thiol groups with maleimides, disulfides, haloacetamides, and other thiols .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG3-S-Acetyl typically involves the following steps:
Polyethylene Glycol Chain Formation: The polyethylene glycol chain is synthesized by polymerizing ethylene oxide in the presence of a suitable initiator.
Thiol Group Introduction: The thiol group is introduced by reacting the polyethylene glycol chain with a thiol-containing compound.
Acetyl Protection: The thiol group is then protected by reacting it with acetic anhydride to form the acetyl-protected thiol group.
Industrial Production Methods: Industrial production of m-PEG3-S-Acetyl follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene oxide to form the polyethylene glycol chain.
Thiol Functionalization: Introduction of the thiol group using thiol-containing reagents.
Acetyl Protection: Protection of the thiol group with acetic anhydride to ensure stability and prevent unwanted reactions during storage and handling.
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection: The acetyl group can be removed under mild acidic or basic conditions to generate a free thiol group.
Thiol-Maleimide Reaction: The free thiol group can react with maleimides to form stable thioether bonds.
Disulfide Bond Formation: The thiol group can also form disulfide bonds with other thiol-containing compounds.
Common Reagents and Conditions:
Deprotection: Mild acids or bases such as hydrochloric acid or sodium hydroxide.
Thiol-Maleimide Reaction: Maleimide-containing compounds under neutral to slightly basic conditions.
Disulfide Bond Formation: Oxidizing agents such as hydrogen peroxide or iodine.
Major Products:
Thioether Bonds: Formed from the reaction with maleimides.
Disulfide Bonds: Formed from the reaction with other thiol-containing compounds.
Comparación Con Compuestos Similares
m-PEG-S-Acetyl: Contains a similar polyethylene glycol chain but with a different number of ethylene glycol units.
m-PEG4-S-Acetyl: Contains four ethylene glycol units instead of three.
m-PEG2-S-Acetyl: Contains two ethylene glycol units instead of three
Uniqueness: m-PEG3-S-Acetyl is unique due to its specific chain length and acetyl-protected thiol group, which provides a balance between solubility and reactivity. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates, where precise control over the linker length and reactivity is crucial .
Propiedades
IUPAC Name |
S-[2-[2-(2-methoxyethoxy)ethoxy]ethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4S/c1-9(10)14-8-7-13-6-5-12-4-3-11-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUUOURANKYUBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride](/img/structure/B609181.png)

![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)
